molecular formula C18H27N5O2 B5337923 (3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol

(3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol

Cat. No.: B5337923
M. Wt: 345.4 g/mol
InChI Key: BWYADZBADQGLSK-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol typically involves multi-step organic reactions. One common approach is the [2+2+2] cycloaddition reaction, which is highly efficient for creating complex polycyclic structures . This reaction often employs transition metal catalysts such as cobalt, nickel, iridium, or rhodium, in combination with chiral ligands to achieve high enantio- and diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve the use of ionic liquids to facilitate the preparation of intermediates, such as cellulose IVII, which can be further modified to yield the desired product . The use of ionic liquids helps in achieving high purity and yield while minimizing environmental impact.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Water radical cations, ambient conditions.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield quaternary ammonium salts, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of (3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: (3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol stands out due to its unique stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

(3R,4S)-4-[4-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,4-diazepan-1-yl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2/c1-12-9-17(23-18(19-12)13(2)14(3)20-23)22-6-4-5-21(7-8-22)15-10-25-11-16(15)24/h9,15-16,24H,4-8,10-11H2,1-3H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYADZBADQGLSK-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCN(CC3)C4COCC4O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCN(CC3)[C@H]4COC[C@@H]4O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.